

Indolizine-2-carbaldehyde: A Technical Overview for Researchers

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Compound of Interest		
Compound Name:	Indolizine-2-carbaldehyde	
Cat. No.:	B15174817	Get Quote

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This technical guide provides an in-depth overview of **Indolizine-2-carbaldehyde**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines its chemical properties, synthesis methodologies, and the known biological activities of the broader indolizine class of compounds.

Core Compound Specifications

Indolizine-2-carbaldehyde is a derivative of indolizine, an aromatic heterocyclic compound with a nitrogen atom at the bridgehead position. Its core chemical and physical properties are summarized below.

Property	Value	Citation
CAS Number	944895-49-2	
Molecular Formula	C ₉ H ₇ NO	
Molecular Weight	145.16 g/mol	_

Synthesis of Indolizine-2-carbaldehyde

The synthesis of **indolizine-2-carbaldehyde**s can be achieved through various organic reactions. A prominent and versatile method is the 1,3-dipolar cycloaddition reaction. This



approach involves the reaction of a pyridinium ylide with a suitable dipolarophile.

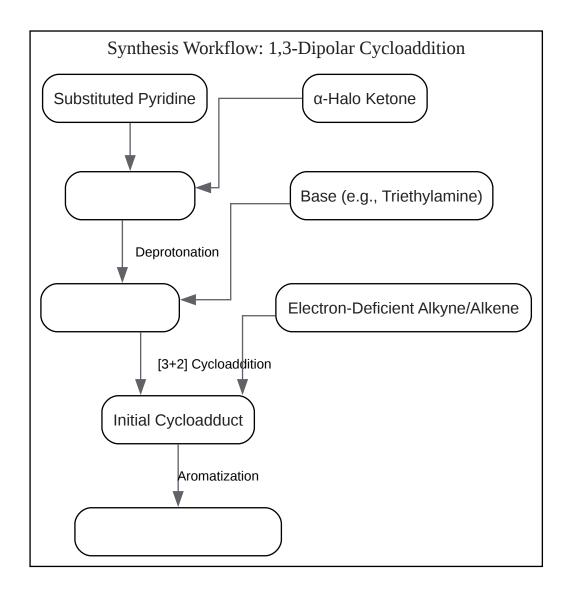
Experimental Protocol: 1,3-Dipolar Cycloaddition

A common pathway to synthesize the indolizine core involves the [3+2] cycloaddition of pyridinium ylides with electron-deficient alkynes or alkenes. The following is a generalized protocol:

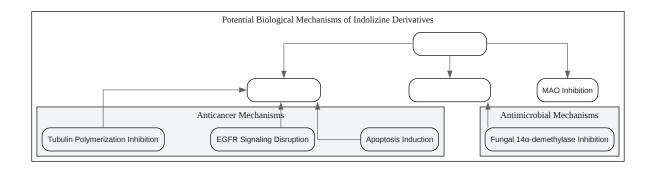
- Formation of the Pyridinium Salt: An appropriately substituted pyridine is reacted with an α-halo ketone in a suitable solvent (e.g., acetone, acetonitrile) to form the corresponding N-phenacylpyridinium bromide.
- In situ Generation of Pyridinium Ylide: The pyridinium salt is treated with a base (e.g., triethylamine, potassium carbonate) to deprotonate the α-carbon, generating the pyridinium ylide in situ.
- Cycloaddition Reaction: The generated ylide undergoes a 1,3-dipolar cycloaddition reaction
 with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD) or ethyl
 propiolate.
- Aromatization: The initial cycloadduct often undergoes spontaneous or induced aromatization (e.g., through oxidation) to yield the stable indolizine ring system.

A variety of synthetic strategies for indolizine derivatives have been developed, including the Chichibabin reaction and transition metal-catalyzed reactions.









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